molecular formula C6H3N5O B15213982 3,4-dicyano-1H-pyrazole-5-carboxamide CAS No. 91195-30-1

3,4-dicyano-1H-pyrazole-5-carboxamide

Cat. No.: B15213982
CAS No.: 91195-30-1
M. Wt: 161.12 g/mol
InChI Key: DXSWHWWQXNBPNS-UHFFFAOYSA-N
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Description

3,4-Dicyano-1H-pyrazole-5-carboxamide ( 91195-30-1) is a versatile pyrazole derivative with the molecular formula C6H3N5O and a molecular weight of 161.12 g/mol . This compound features a carboxamide group at the 5-position and two nitrile groups (cyano) at the 3 and 4-positions of the 1H-pyrazole ring, making it a valuable multifunctional building block for chemical synthesis and materials science research . The presence of multiple electron-withdrawing groups and hydrogen-bonding functionalities promotes its use in constructing complex heterocyclic systems, such as furazan-pyrazole combinations, which are of significant interest in the development of advanced materials . Researchers utilize this compound and its analogs as key intermediates in the synthesis of more complex molecules for various investigative applications . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91195-30-1

Molecular Formula

C6H3N5O

Molecular Weight

161.12 g/mol

IUPAC Name

3,4-dicyano-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C6H3N5O/c7-1-3-4(2-8)10-11-5(3)6(9)12/h(H2,9,12)(H,10,11)

InChI Key

DXSWHWWQXNBPNS-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(NN=C1C#N)C(=O)N

Origin of Product

United States

Synthetic Methodologies for 3,4 Dicyano 1h Pyrazole 5 Carboxamide and Its Precursors

Direct Synthesis Approaches

Direct approaches aim to construct the pyrazole (B372694) ring with the desired substituents or their precursors in a minimal number of steps. These methods are often the most efficient and are centered around two powerful strategies: cyclocondensation and cycloaddition reactions.

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, involving the reaction of a binucleophile, typically a hydrazine (B178648) derivative, with a 1,3-dielectrophilic species. mdpi.comnih.gov This approach is versatile, allowing for the formation of a wide array of substituted pyrazoles.

The most traditional and widely used method for pyrazole synthesis is the Knorr reaction, which involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. beilstein-journals.orgnih.gov This reaction provides a straightforward and rapid pathway to polysubstituted pyrazoles. mdpi.comnih.gov For the synthesis of a molecule as complex as 3,4-dicyano-1H-pyrazole-5-carboxamide, the 1,3-dicarbonyl precursor would need to be extensively functionalized with cyano groups or moieties that can be converted into them.

The reaction typically proceeds by reacting a hydrazine derivative with a β-diketone. nih.gov In cases where unsymmetrical 1,3-dicarbonyl compounds are used, the reaction can lead to a mixture of two regioisomers. mdpi.combeilstein-journals.org The choice of solvent and reaction conditions can influence the regioselectivity of the cyclocondensation. For instance, using aprotic dipolar solvents for the reaction of aryl hydrochloride hydrazine with 1,3-diketones can yield better results than polar protic solvents like ethanol. nih.gov While a direct synthesis of this compound using this method is not prominently documented due to the complexity of the required dicarbonyl precursor, the fundamental principle remains a key strategy in pyrazole chemistry.

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, offer an efficient and atom-economical route to complex heterocyclic structures like pyrazoles. beilstein-journals.orgnih.gov These reactions are particularly valuable for building libraries of substituted pyrazoles by varying the starting components. mdpi.com

A prominent example is the four-component reaction for synthesizing pyrano[2,3-c]pyrazoles, which utilizes an aldehyde, malononitrile (B47326), a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate (B1144303). nih.govtandfonline.com In this reaction, the pyrazole ring is formed in situ from the condensation of the β-ketoester and hydrazine. tandfonline.com The malononitrile serves as a source for the cyano group and participates in a subsequent Michael addition and cyclization sequence. beilstein-journals.org Although this specific MCR leads to a fused pyrazole system, it highlights the utility of using building blocks like malononitrile and hydrazine to construct highly substituted pyrazole derivatives in a single step. nih.gov

Table 1: Example of a Four-Component Reaction for Pyrano[2,3-c]pyrazole Synthesis

Reactant 1Reactant 2Reactant 3Reactant 4Catalyst/SolventProduct TypeRef
Aromatic AldehydeMalononitrileEthyl AcetoacetateHydrazine HydratePiperidine/Water6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile mdpi.com
Aromatic AldehydeMalononitrileEthyl AcetoacetateHydrazine HydrateNone/Water6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile tandfonline.com
Aromatic AldehydeMalononitrileEthyl AcetoacetateHydrazine HydrateUltrasound/Water6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile nih.gov

Malononitrile and its derivatives are pivotal starting materials for synthesizing pyrazoles bearing cyano groups due to the high reactivity of their methylene (B1212753) group. beilstein-journals.orgrsc.org These precursors can be incorporated into the pyrazole ring through various cyclization strategies.

One effective method involves the diazotization of substituted arylamines, followed by a reaction with malononitrile to produce arylazomalononitrile intermediates. These intermediates can then undergo cyclization with chloroacetonitrile (B46850) in the presence of a base like triethylamine (B128534) to yield aminodicyanopyrazoles. researchgate.net This two-step process provides a direct route to a 3-amino-4,5-dicyanopyrazole core, which is structurally related to the target compound. Another approach involves using 2-methoxymethylene-malononitrile, which reacts with hydrazine hydrate to form 3(5)-amino-4-cyanopyrazole, a key intermediate for various pharmaceutical compounds. derpharmachemica.com These examples demonstrate the strategic importance of malononitrile-based precursors in the synthesis of cyanopyrazoles.

Table 2: Synthesis of Dicyanopyrazoles using Malononitrile Derivatives

Precursor 1Precursor 2ReagentProductYield (%)Ref
Substituted ArylazomalononitrileChloroacetonitrileTriethylamine1-Aryl-3-amino-4,5-dicyanopyrazole22-80 researchgate.net

The 1,3-dipolar cycloaddition is a powerful and versatile method for constructing five-membered heterocyclic rings, including pyrazoles. nih.gov This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound, with a dipolarophile, typically an alkene or alkyne. rsc.orgwikipedia.org

The reaction between a diazo compound and an unsaturated system (dipolarophile) provides a direct route to the pyrazole or its dihydrogenated precursor, pyrazoline. wikipedia.org The regioselectivity of the cycloaddition is a key consideration and is influenced by the electronic and steric properties of the substituents on both the diazo compound and the dipolarophile. rsc.orgwikipedia.org

A highly relevant example for the synthesis of precursors to this compound is the reaction of diazoacetonitrile with dialkyl fumarates. google.com This reaction produces 5-cyano-4,5-dihydro-3H-pyrazole-3,4-dicarboxylic acid dialkyl esters. The resulting pyrazoline can be subsequently aromatized and the ester groups can be converted to carboxamides. This method directly introduces a cyano group at the 5-position and functional groups at the 3 and 4-positions that are precursors to the final desired substituents. google.com Furthermore, organocatalyzed three-component protocols have been developed using diazoacetonitrile, aldehydes, and malononitrile or its analogs (like cyanoacetamide) to construct dicyanopyrazoles or cyanopyrazole carboxamides regioselectively. researchgate.net This approach proceeds through a sequence of Knoevenagel condensation, [3+2] cycloaddition, and subsequent elimination. researchgate.net

Table 3: Synthesis of Pyrazole Precursors via 1,3-Dipolar Cycloaddition

1,3-DipoleDipolarophileProductRef
DiazoacetonitrileDiethyl Fumarate (B1241708)5-cyano-4,5-dihydro-3H-pyrazole-3,4-dicarboxylic acid diethyl ester google.com
Diazo Compound (in situ from Tosylhydrazone)Terminal Alkyne3,5-Disubstituted Pyrazole nih.gov
Ethyl DiazoacetateAlkynes3,5- and 4,5-Disubstituted Pyrazoles unisi.it

1,3-Dipolar Cycloaddition Reactions

Silver-Catalyzed Cycloaddition Protocols

Silver-catalyzed [3+2] cycloaddition reactions represent a powerful strategy for constructing pyrazole rings with specific functional groups. chinesechemsoc.org This approach is particularly effective for creating pyrazoles adorned with both trifluoromethyl and cyano groups in a single step. chinesechemsoc.org While not directly yielding the 5-carboxamide, this methodology establishes a pathway to highly functionalized pyrazole cores that can be further modified.

The reaction typically involves the cycloaddition of dicyanoalkenes with a diazo compound, such as trifluorodiazoethane (CF₃CHN₂), in the presence of a silver catalyst. chinesechemsoc.org Silver salts like silver(I) oxide (Ag₂O) or silver chloride (AgCl) are effective catalysts for this transformation. chinesechemsoc.org The silver catalyst plays a key role by coordinating with the isocyanide, which alters its Frontier Molecular Orbital (FMO) characteristics, decreases the charge density of the –NC group, and thereby improves its reactivity and tolerance for various substituents. rsc.org This catalytic activation facilitates the [3+2] cycloaddition, leading to the formation of the pyrazole ring with high regioselectivity. chinesechemsoc.orgrsc.org

In a representative reaction, 2-phenylmaleonitrile can be reacted with CF₃CHN₂ using 5 mol% silver chloride as a catalyst to yield the corresponding 3-trifluoromethyl-4-cyano-1H-pyrazole in up to 94% yield. chinesechemsoc.org The versatility of this method is demonstrated by its compatibility with a broad range of functional groups on the alkene substrate. chinesechemsoc.org

Table 1: Examples of Silver-Catalyzed Cycloaddition for Pyrazole Synthesis Data extrapolated from related synthesis protocols. chinesechemsoc.org

Alkene SubstrateCatalystBaseYield (%)
2-PhenylmaleonitrileAgCl (5 mol%)TMEDA94
1,1-DicyanoalkeneAg₂O (5 mol%)-91
1,2-DicyanoalkeneAg₂O (5 mol%)-76

Transformations from Related Pyrazole Intermediates

The conversion of a nitrile group on a pyrazole ring into a carboxamide is a crucial transformation for synthesizing the target compound from a precursor like 3,4,5-tricyano-1H-pyrazole. The hydrolysis of nitriles can proceed to either the amide or the carboxylic acid, depending on the reaction conditions. lumenlearning.comchemistrysteps.com Achieving selective partial hydrolysis to stop at the amide stage is critical. echemi.com

This transformation can be catalyzed by either acids or bases. lumenlearning.com In acid-catalyzed hydrolysis, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom and facilitating nucleophilic attack by water. lumenlearning.comchemistrysteps.com Base-catalyzed hydrolysis begins with the nucleophilic addition of a hydroxide (B78521) ion to the nitrile carbon. chemistrysteps.com

Controlling the reaction to yield the amide requires carefully managed conditions. commonorganicchemistry.com Mild heating with an alkali such as sodium hydroxide (NaOH) can be used, but the reaction must be monitored to prevent further hydrolysis to the carboxylic acid. commonorganicchemistry.com A milder and often more selective method involves using an alkaline solution of hydrogen peroxide. commonorganicchemistry.com Other reagents, such as the hydrated ionic liquid tetrabutylammonium (B224687) hydroxide (TBAH), have also been developed for the chemoselective hydration of nitriles to amides, offering a green catalytic route that can prevent over-hydrolysis. researchgate.net

Table 2: Conditions for Selective Nitrile Hydrolysis to Amide

Reagent(s)ConditionsKey Feature
Dilute NaOH/KOHMild heating, careful monitoringCan be difficult to stop at the amide stage. commonorganicchemistry.com
Alkaline H₂O₂Mild conditionsOffers a milder conversion pathway. commonorganicchemistry.com
TFA-H₂SO₄ mixtureAcidic mediumSingle-step process in acidic conditions. echemi.com
Tetrabutylammonium Hydroxide (TBAH)80-90 °C, aqueous mediaIonic liquid catalyst promotes selective hydration. researchgate.net
Functionalization of Pre-existing Pyrazole Rings

Another synthetic route involves starting with a simpler pyrazole scaffold and introducing the necessary cyano and carboxamide functionalities. Recent advances in transition-metal-catalyzed C-H functionalization provide direct methods for adding new C-C or C-heteroatom bonds to the pyrazole ring, avoiding the need for pre-functionalized starting materials. rsc.org

Various methods can be employed to introduce the required groups:

Cyanation: Direct C-H thiocyanation at the C-4 position of the pyrazole ring has been achieved using reagents like NH₄SCN with PhICl₂ as an oxidant. beilstein-journals.org While this introduces a thiocyanate (B1210189) group, it demonstrates the feasibility of electrophilic substitution at this position, which could be adapted for direct cyanation or serve as a handle for further conversion to a nitrile.

Formylation and Oxidation: A formyl group can be introduced onto the pyrazole ring, for instance, via the Vilsmeier-Haack reaction. wisdomlib.org This aldehyde can then be converted to a carboxamide through subsequent oxidation and amidation steps.

Cyclocondensation Reactions: The synthesis of functionalized pyrazoles often relies on the classical cyclocondensation reaction between a 1,3-bis-electrophilic reagent and a hydrazine-containing compound. chim.it By choosing precursors that already contain nitrile or ester groups, one can construct the pyrazole ring with the necessary functionalities already in place or in a form that is easily converted. mdpi.com For example, reacting α,β-unsaturated nitriles with hydrazine is a common method for producing aminopyrazoles, which can then be further functionalized. chim.it

Advanced Synthetic Strategies and Green Chemistry Considerations

In recent years, there has been a significant shift towards greener and more sustainable chemical practices, focusing on methods that are efficient, high-yielding, and environmentally benign. nih.govresearchgate.net This includes the use of alternative energy sources like microwave and ultrasound irradiation, which can accelerate reactions and reduce the need for harsh conditions. benthamdirect.com

Microwave-assisted synthesis has become a valuable tool in organic chemistry for the rapid preparation of heterocyclic compounds, including pyrazoles. semanticscholar.org This technique often leads to a dramatic reduction in reaction times, increased product yields, and cleaner reactions compared to conventional heating methods. semanticscholar.orgdergipark.org.tr

The synthesis of various pyrazole derivatives has been successfully achieved under microwave irradiation. For example, a three-component reaction of 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines under controlled microwave irradiation (150 W) can produce pyrazolo[3,4-d]pyrimidin-4-ones selectively and in high yields (60-85%). nih.gov In other work, 5-amino-1H-pyrazole derivatives have been synthesized in good yields from 2-cyano-3-ethoxyacrylonitrile and furan-2-carbohydrazide (B108491) compounds using microwave power of 250 W. researchgate.net These examples highlight the potential of microwave heating to facilitate the complex cyclization and functionalization steps required for the synthesis of this compound.

Table 3: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

Reaction TypeConventional HeatingMicrowave-AssistedReference
Pyrazolo[3,4-d]pyrimidin-4-one SynthesisReflux, longer time150 W, shorter time nih.gov
Pyrazole Synthesis (Solvent-free)N/A120 °C, 5-15 min
5-Amino-1H-pyrazole SynthesisN/A250 W, good yields researchgate.net

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, is another green chemistry technique that utilizes the energy of acoustic cavitation to enhance chemical reactivity. benthamdirect.comnih.gov This method has been successfully applied to the synthesis of various pyrazole derivatives, often resulting in higher yields, shorter reaction times, and milder conditions. benthamdirect.commdpi.com

For instance, an efficient synthesis of 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides was achieved through the reaction of chalcones with aminoguanidine (B1677879) hydrochloride under ultrasonic irradiation. nih.gov Similarly, pyrazolyl thiourea (B124793) derivatives have been synthesized rapidly using ultrasound-mediated methods. The use of water as a solvent under ultrasonic conditions further enhances the green credentials of this methodology. nih.gov The synthesis of dihydropyrano[2,3-c]pyrazole derivatives in water under ultrasound irradiation (40 kHz, 250 W) at 50 °C resulted in a 92% yield in just 35 minutes, demonstrating the efficiency of this approach. nih.gov These protocols showcase the potential of sonochemistry for the environmentally friendly synthesis of complex pyrazole structures.

Mechanochemical Synthesis

Mechanochemical synthesis, a technique that utilizes mechanical force to induce chemical reactions, offers a green and efficient alternative to traditional solvent-based methods. This approach is particularly advantageous for the synthesis of amides from carboxylic acids and amines, as it can often be performed in the absence of bulk solvents, reducing waste and simplifying purification.

While a direct mechanochemical synthesis of this compound from its corresponding carboxylic acid and an ammonia (B1221849) source has not been extensively detailed in the literature, the principles of mechanochemical amidation are well-established. Generally, the process involves the ball-milling of a carboxylic acid with an activating agent and an amine source.

Research Findings:

Studies on the mechanochemical amidation of various carboxylic acids have demonstrated the feasibility of this approach. For instance, the use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives such as hydroxybenzotriazole (B1436442) (HOBt) under ball-milling conditions has proven effective for a range of substrates. Uronium-based coupling reagents have also been successfully employed in mechanochemical amide bond formation.

A plausible mechanochemical route to this compound would involve the milling of 3,4-dicyano-1H-pyrazole-5-carboxylic acid with a suitable ammonia source, such as ammonium (B1175870) chloride or ammonium carbamate, in the presence of a coupling agent and a non-nucleophilic base. The reaction conditions, including milling frequency, time, and the choice of grinding media, would need to be optimized to achieve high conversion and yield.

Table 1: General Parameters for Mechanochemical Amidation

ParameterDescriptionTypical Values
Reactants Carboxylic acid, Amine/Ammonia sourceStoichiometric ratios
Coupling Agent Facilitates amide bond formationEDC, DCC, COMU, TCFH
Base Neutralizes acid byproductsNon-nucleophilic organic bases
Milling Frequency Speed of the mechanical grinding10 - 30 Hz
Milling Time Duration of the reaction30 - 120 minutes
Grinding Media Material and size of milling ballsStainless steel, Zirconia

Catalytic Approaches (e.g., Transition Metal Catalysis, Organocatalysis)

Catalytic methods provide an atom-economical and efficient pathway for the synthesis of amides, including pyrazole carboxamides. Both transition metal catalysis and organocatalysis have been successfully applied to amide bond formation, often under milder conditions than traditional methods.

Transition Metal Catalysis:

Transition metal catalysts, particularly those based on palladium, copper, and iron, have been utilized for the amidation of carboxylic acids and their derivatives. For the synthesis of pyrazole amides, a common strategy involves the palladium-catalyzed cross-coupling of a pyrazole-containing substrate with an amine. For instance, the Suzuki-Miyaura cross-coupling has been employed to arylate pyrazole amides, demonstrating the utility of palladium catalysis in modifying pyrazole structures.

A potential route to this compound could involve the catalytic amidation of 3,4-dicyano-1H-pyrazole-5-carboxylic acid or its corresponding ester. While specific examples for this exact substrate are not prevalent, related transformations have been reported. For example, the synthesis of pyrazole-thiophene-based amides has been achieved through various catalytic protocols, including the use of TiCl₄.

Organocatalysis:

Organocatalysis offers a metal-free alternative for amide synthesis. Chiral pyrazole derivatives have themselves been used as organocatalysts in asymmetric reactions, highlighting the versatility of the pyrazole scaffold in catalysis. For the synthesis of the target compound, an organocatalytic approach could involve the activation of the carboxylic acid group of a precursor with a suitable organocatalyst, followed by reaction with an ammonia source.

Research Findings:

Detailed research has shown the synthesis of various pyrazole carboxamides using catalytic methods. For example, the synthesis of pyrazole-thiophene-based amides was investigated using different catalytic systems, with varying yields depending on the protocol. In one instance, the reaction of 5-bromothiophene carboxylic acid with 3-methyl-1-phenyl-1H-pyrazol-5-amine in the presence of TiCl₄ and pyridine (B92270) yielded the corresponding amide.

Table 2: Comparison of Catalytic Amidation Methods

Catalyst TypeExample CatalystReaction ConditionsAdvantages
Transition Metal Pd(OAc)₂, CuI, FeCl₃Often requires elevated temperatures and inert atmosphere.High efficiency and functional group tolerance.
Organocatalyst DMAP, Chiral AminesGenerally milder conditions.Metal-free, often stereoselective.

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions is a key goal of green chemistry, aiming to reduce environmental impact and simplify experimental procedures. Such conditions can often be achieved through mechanochemistry, as discussed previously, or by heating the neat reactants, sometimes with the aid of a catalyst or under microwave irradiation.

The synthesis of pyrazole derivatives under solvent-free conditions has been reported for various substitution patterns. For instance, the reaction of isocyanides and dialkyl acetylenedicarboxylates in the presence of 1,2-dibenzoylhydrazines using tetrabutylammonium bromide (TBAB) as a reaction medium has been shown to produce pyrazoles at room temperature without the need for a solvent. Microwave-assisted synthesis is another powerful technique for conducting reactions under solvent-free conditions, often leading to significantly reduced reaction times and improved yields.

Research Findings:

A study on the microwave-assisted one-pot synthesis of pyrazolone (B3327878) derivatives demonstrated the efficiency of this solvent-free approach. The reaction of ethyl acetoacetate, a substituted hydrazine, and an aldehyde under microwave irradiation for a short duration yielded the desired products in good to excellent yields. This highlights the potential for applying similar microwave-assisted, solvent-free protocols to the synthesis of this compound from appropriate precursors.

A plausible solvent-free route could involve heating a mixture of 3,4-dicyano-1H-pyrazole-5-carboxylic acid and an ammonia source, potentially with a catalytic amount of a dehydrating agent or a Lewis acid, either conventionally or under microwave irradiation. The optimization of temperature and reaction time would be crucial to maximize the yield of the desired carboxamide while minimizing the formation of byproducts.

Table 3: Key Features of Solvent-Free Pyrazole Synthesis

MethodEnergy SourceKey Advantages
Mechanochemistry Mechanical GrindingRoom temperature operation, rapid reactions.
Microwave Irradiation MicrowavesDrastically reduced reaction times, often higher yields.
Conventional Heating ThermalSimple setup, suitable for stable reactants.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle that can theoretically undergo both electrophilic and nucleophilic substitution reactions. However, the reactivity of the ring in 3,4-dicyano-1H-pyrazole-5-carboxamide is profoundly modulated by its substituents.

In general, electrophilic substitution on the pyrazole ring preferentially occurs at the C4 position, which is the most electron-rich carbon atom in the unsubstituted ring. nih.govquora.comchim.it However, in this compound, the C4 position is already substituted with a strongly electron-withdrawing cyano group. This, combined with the deactivating effects of the cyano group at C3 and the carboxamide group at C5, renders the pyrazole ring exceptionally resistant to conventional electrophilic aromatic substitution reactions. Electrophiles, which are electron-seeking species, are repelled by the electron-poor nature of the ring. Consequently, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are not expected to proceed under standard conditions. The high degree of deactivation makes it challenging to introduce further electrophilic substituents onto the pyrazole core.

The electron-deficient character of the pyrazole ring in this compound makes it a prime candidate for nucleophilic attack. Nucleophiles, which are electron-rich species, are attracted to the electron-poor carbon atoms of the ring, particularly C3 and C5, which are ortho and para to the deactivating cyano group at C4. nih.govnih.gov The presence of multiple electron-withdrawing groups significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the pyrazole ring, facilitating attack by nucleophiles.

Reactions with strong nucleophiles, such as alkoxides, thiolates, or amines, could potentially lead to nucleophilic aromatic substitution (SNAr) if a suitable leaving group were present on the ring. However, in the parent compound, the substituents are not typical leaving groups. Instead, nucleophilic addition to the ring system might occur, leading to the formation of Meisenheimer-like intermediates. The stability and subsequent reaction pathways of such intermediates would depend on the specific nucleophile and reaction conditions.

The cyano and carboxamide groups are powerful electron-withdrawing substituents that exert a strong influence on the regioselectivity of any potential reactions.

Deactivation of the Ring: All three substituents (two cyano and one carboxamide) strongly deactivate the pyrazole ring towards electrophilic attack through both inductive and resonance effects. This uniform deactivation across the ring makes electrophilic substitution highly improbable.

Activation towards Nucleophilic Attack: Conversely, these electron-withdrawing groups activate the ring towards nucleophilic attack. The directing effects for nucleophilic attack are primarily on the carbon atoms bearing the substituents. The C3 and C5 positions are particularly activated due to the cumulative electron-withdrawing effects of the adjacent and para substituents.

Influence on Acidity: The electron-withdrawing nature of the substituents also increases the acidity of the N-H proton of the pyrazole ring, making it more susceptible to deprotonation by a base. nih.gov The resulting pyrazolate anion would be more electron-rich and could potentially exhibit different reactivity, although the strong electron-withdrawing groups would still temper its nucleophilicity.

SubstituentPositionElectronic EffectInfluence on Reactivity
Cyano3Strong electron-withdrawal (-I, -M)Deactivates towards electrophiles, Activates towards nucleophiles
Cyano4Strong electron-withdrawal (-I, -M)Deactivates towards electrophiles, Activates towards nucleophiles
Carboxamide5Strong electron-withdrawal (-I, -M)Deactivates towards electrophiles, Activates towards nucleophiles

Reactions Involving the Cyano Groups

The two nitrile functionalities on the pyrazole ring are key sites for chemical transformations, offering pathways for further functionalization and the construction of more complex molecular architectures.

The carbon atom of a nitrile group is electrophilic and susceptible to attack by nucleophiles. In this compound, both cyano groups can undergo nucleophilic addition reactions. The reactivity of each cyano group might be influenced by its position on the ring and steric hindrance.

Common nucleophiles that can add to nitriles include organometallic reagents (e.g., Grignard reagents, organolithiums), amines, alcohols, and water. For example, reaction with a Grignard reagent followed by hydrolysis would lead to the formation of a ketone. Partial or complete hydrolysis of the nitrile groups under acidic or basic conditions would yield the corresponding amides or carboxylic acids, respectively.

Illustrative Nucleophilic Additions to the Cyano Groups:

NucleophileReagent ExampleProduct of Addition to one Cyano Group (after workup)
Hydroxide (B78521)NaOH (aq)Carboxamide
AlkoxideNaORImidate
AmineR-NH2Amidine
Grignard ReagentR-MgBrKetone
HydrideLiAlH4Primary Amine

The vicinal arrangement of the two cyano groups, and their proximity to the carboxamide and the pyrazole ring nitrogens, provides a versatile platform for intramolecular and intermolecular cyclization reactions to form fused heterocyclic systems. These reactions often proceed via initial nucleophilic attack on one of the cyano groups, followed by a subsequent ring-closing step.

For instance, reaction with binucleophiles such as hydrazine (B178648), hydroxylamine, or amidines can lead to the formation of fused five- or six-membered rings. The reaction of adjacent dinitriles with hydrazine, for example, is a known method for the synthesis of fused pyridazine (B1198779) rings. Similarly, intramolecular cyclization could be triggered by the participation of the carboxamide group or the pyrazole ring nitrogen, particularly after N-alkylation or acylation, leading to the formation of pyrazolo-fused heterocycles. researchgate.net

Potential Cyclization Reactions:

ReactantFused Ring System Formed
HydrazinePyrazolo[3,4-d]pyridazine
HydroxylaminePyrazolo[3,4-d]isoxazole
Guanidine (B92328)Pyrazolo[3,4-d]pyrimidine
EnaminesPyrazolo[3,4-b]pyridine

Reactions Involving the Carboxamide Group

The carboxamide group (-CONH₂) is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is central to the derivatization of pyrazole-based compounds in medicinal and materials chemistry. chim.it

The interconversion between amides and carboxylic acids is a fundamental process in organic synthesis.

Amidation: While the primary amide of this compound is already an amidated form of the corresponding carboxylic acid, it can undergo further reactions to form N-substituted amides. This typically involves the reaction of a pyrazole-5-carbonyl chloride intermediate with a primary or secondary amine. nih.govnih.gov Direct amidation reactions starting from the corresponding carboxylic acid and an amine are also prevalent, often facilitated by coupling agents or proceeding under thermal, solvent-free conditions. mdpi.com The synthesis of various pyrazole carboxamide derivatives has been achieved by reacting the corresponding pyrazole-4-carboxylic acid with different amines, showcasing the robustness of this transformation. rsc.org

Table 1: General Conditions for Amide Hydrolysis
ConditionReagentsGeneral MechanismNotes
AcidicAqueous acid (e.g., HCl, H₂SO₄), HeatProtonation of the carbonyl oxygen activates the carbonyl carbon for nucleophilic attack by water.Reaction is often reversible and requires heat.
BasicAqueous base (e.g., NaOH, KOH), HeatNucleophilic attack of hydroxide ion on the carbonyl carbon, followed by proton transfer.The final step, deprotonation of the carboxylic acid, drives the reaction to completion.

Beyond hydrolysis and transamidation, the carboxamide group offers other sites for derivatization. The nitrogen atom of the primary amide can be alkylated or acylated. Furthermore, the amide can exist in a tautomeric form as an imidic acid, allowing for reactions at the oxygen center.

Synthesis of novel N-substituted pyrazole carboxamide derivatives is a common strategy in drug discovery. nih.govnih.gov For instance, a series of 3-aryl-1-arylmethyl-1H-pyrazole-5-carboxamide derivatives were synthesized by reacting 3-aryl-1-arylmethyl-1H-pyrazole-5-carbonyl chloride with various substituted amines, resulting in excellent yields. nih.gov This demonstrates a key derivatization pathway at the nitrogen center to produce secondary amides.

Mechanistic Pathways of Key Reactions

Understanding the mechanistic pathways of reactions is crucial for controlling reaction outcomes and designing new synthetic routes.

Detailed mechanistic studies, including transition state analysis, for reactions involving the carboxamide group of this compound specifically are not extensively detailed in the available literature. However, the mechanisms for general amide reactions are well-established. For instance, amide hydrolysis proceeds via a tetrahedral intermediate formed by the nucleophilic attack of water or hydroxide on the carbonyl carbon.

In the broader context of pyrazole chemistry, computational methods such as Density Functional Theory (DFT) are frequently used to elucidate reaction mechanisms and predict selectivity. acs.org DFT calculations have been employed to analyze transition states and confirm the regioselectivity of 1,3-dipolar cycloaddition reactions in the synthesis of 3,4-diaryl-1H-pyrazoles. rsc.org Such computational approaches could be applied to study the transition states of reactions involving the carboxamide group of the title compound, providing insights into reaction barriers and pathways.

The progression of reactions involving the carboxamide group is characterized by the formation of key transient species. In nucleophilic acyl substitution reactions, such as hydrolysis or amidation, a tetrahedral intermediate is fundamental to the mechanism.

In the context of pyrazole ring synthesis, various intermediates have been identified and, in some cases, isolated. For example, during the Knorr pyrazole synthesis, a hydroxylpyrazolidine intermediate is often observed and can sometimes be isolated, with its subsequent dehydration being the rate-determining step under neutral pH conditions. rsc.org Similarly, the synthesis of pyrazoles from carbohydrate hydrazone derivatives has allowed for the isolation and identification of acyclic diacetate intermediates that rearrange to form the final pyrazole products. nih.gov While these examples pertain to the formation of the pyrazole ring itself, they highlight the experimental and analytical techniques used to study reaction intermediates in this class of compounds.

Regioselectivity: When synthesizing derivatives of this compound, regioselectivity is a critical consideration due to the presence of multiple reactive nitrogen atoms (two in the pyrazole ring and one in the amide). The reaction of 1-unsubstituted 3(5)-aminopyrazoles with 1,3-biselectrophilic reagents can lead to different isomers, and the outcome is influenced by factors beyond simple basicity or steric hindrance. kfas.org.kw The synthesis of 1,3,5-trisubstituted pyrazoles from acetylenic ketones and hydrazines has been shown to proceed with excellent regioselectivity. mdpi.com For derivatization reactions involving electrophiles, competition between the N1 and N2 positions of the pyrazole ring and the amide nitrogen would be expected, with the specific outcome depending on the reaction conditions and the nature of the electrophile.

Stereoselectivity: Stereoselectivity becomes important when reactions create one or more chiral centers. While the parent molecule this compound is achiral, its derivatization can introduce chirality. For example, the asymmetric synthesis of pyrazole derivatives has been achieved using chiral auxiliaries, leading to products with high enantiomeric excess. nih.gov Stereoselective Michael additions of pyrazolin-5-ones to nitroalkenes have also been reported. rwth-aachen.de These methodologies could potentially be adapted for the stereoselective synthesis of chiral derivatives starting from or incorporating the this compound scaffold.

Table 2: Factors Influencing Regioselectivity in Pyrazole Synthesis
FactorInfluence on Reaction OutcomeExample Reference
pHCan alter the nucleophilicity of different nitrogen atoms and influence which tautomer is reactive.Knorr pyrazole synthesis studies. rsc.org
SolventCan stabilize different transition states, favoring one regioisomeric pathway over another.General synthesis reviews. mdpi.com
Substituent EffectsElectronic (electron-donating/withdrawing) and steric properties of substituents on both reactants guide the approach of the reagents.Studies on substituted pyrazoles. kfas.org.kw
CatalystMetal or organocatalysts can coordinate to specific sites, directing the reaction to a particular position.Switchable synthesis of N-carbonylvinylated pyrazoles. nih.gov

Despite a comprehensive search for scientific literature and crystallographic data, specific experimental details regarding the X-ray crystallography and advanced Nuclear Magnetic Resonance (NMR) spectroscopy of this compound are not available in the public domain.

Consequently, it is not possible to provide the detailed analysis for the requested sections and subsections, including molecular geometry, crystal packing, conformational analysis, 2D-NMR assignments, and dynamic NMR studies for this specific compound.

Information available for other related pyrazole derivatives cannot be used as a substitute, as the structural and electronic properties can vary significantly between different molecules, influencing their crystallographic and spectroscopic characteristics. The strict adherence to the provided outline and focus solely on "this compound" precludes the inclusion of data from analogous compounds.

Therefore, the article focusing on the structural elucidation and advanced spectroscopic characterization of this compound cannot be generated at this time due to the absence of published research data for this specific molecule.

Structural Elucidation and Advanced Spectroscopic Characterization

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy is a powerful non-destructive analytical method that probes the vibrational modes of a molecule. Both IR and Raman spectroscopy provide a unique molecular fingerprint, with specific frequencies corresponding to the stretching and bending vibrations of chemical bonds. For 3,4-dicyano-1H-pyrazole-5-carboxamide, these techniques are instrumental in confirming the presence and electronic environment of its key functional moieties: the two cyano (-C≡N) groups and the primary carboxamide (-CONH₂) group, as well as the vibrations of the pyrazole (B372694) ring itself.

The vibrational spectrum of this compound is dominated by the characteristic absorptions of its cyano and carboxamide functionalities.

The cyano (nitrile) groups are expected to exhibit strong, sharp absorption bands in the infrared spectrum, typically in the range of 2200-2260 cm⁻¹. The exact position of the C≡N stretching vibration is sensitive to the electronic environment. rsc.org For this compound, the presence of two electron-withdrawing cyano groups on the pyrazole ring can influence the bond strength and, consequently, the vibrational frequency. In the Raman spectrum, the nitrile stretch is also typically a strong and sharp band.

The primary carboxamide group gives rise to several characteristic vibrational modes. The N-H stretching vibrations of the -NH₂ group are typically observed as two distinct bands in the region of 3100-3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes. nih.gov The C=O stretching vibration, often referred to as the Amide I band, is a very strong and prominent absorption in the IR spectrum, usually appearing between 1650 and 1690 cm⁻¹. nih.gov The N-H bending vibration, or the Amide II band, is found in the range of 1590-1650 cm⁻¹ and is a result of the coupling of the N-H in-plane bending and C-N stretching modes. uantwerpen.be Other characteristic bands include the C-N stretching vibration and the N-H wagging mode.

The table below summarizes the expected characteristic vibrational frequencies for the key functional groups in this compound based on data from analogous compounds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)Intensity
Cyano (-C≡N)C≡N Stretch2220 - 22502220 - 2250Strong, Sharp
Carboxamide (-CONH₂)N-H Asymmetric Stretch3350 - 34503350 - 3450Medium-Strong
N-H Symmetric Stretch3180 - 32803180 - 3280Medium
C=O Stretch (Amide I)1660 - 16901660 - 1690Very Strong
N-H Bend (Amide II)1600 - 16401600 - 1640Strong
C-N Stretch1380 - 14201380 - 1420Medium
Pyrazole RingC=N Stretch1500 - 15801500 - 1580Medium
Ring Breathing/Deformation900 - 1200900 - 1200Medium-Weak

Note: The exact positions and intensities of the bands can be influenced by factors such as the physical state of the sample (solid or solution) and intermolecular interactions like hydrogen bonding.

The relative intensities and positions of the two C≡N stretching vibrations could potentially provide information about the coupling between these two groups through the pyrazole ring. The symmetry of the molecule and the electronic effects of the substituents on the ring will influence these vibrational modes.

Furthermore, the lower frequency region of the spectra (below 1000 cm⁻¹) contains complex vibrations corresponding to the bending and torsional modes of the entire molecule, including the pyrazole ring deformations. While challenging to assign definitively without theoretical calculations, this "fingerprint" region is unique to the specific isomeric structure of this compound and can be used to distinguish it from other isomers.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathways

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its elemental composition.

The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion peak (M⁺˙). The fragmentation of this molecular ion will be governed by the stability of the resulting fragment ions and neutral losses. The pyrazole ring, being aromatic, is relatively stable, but the substituents will direct the fragmentation pathways.

Key fragmentation pathways anticipated for this compound include:

Loss of the carboxamide group: Cleavage of the C-C bond between the pyrazole ring and the carboxamide group could lead to the loss of a ·CONH₂ radical (m/z 44) or a neutral CONH₂ molecule, although the former is more common.

Loss of cyano groups: The molecule may undergo fragmentation by losing one or both of the cyano groups as ·CN radicals (m/z 26).

Ring fragmentation: At higher energies, the pyrazole ring itself can fragment. Common fragmentation patterns for pyrazoles involve the loss of HCN or N₂. The presence of the dicyano substitution pattern will influence the specific ring cleavage pathways.

Rearrangements: McLafferty-type rearrangements are not expected for this structure, but other intramolecular rearrangements could occur prior to fragmentation.

The following table outlines some of the plausible fragment ions that might be observed in the mass spectrum of this compound.

m/z (mass-to-charge ratio)Plausible Fragment IonNeutral Loss
160[M]⁺˙ (Molecular Ion)-
144[M - NH₂]⁺·NH₂
134[M - CN]⁺˙·CN
116[M - CONH₂]⁺·CONH₂
108[M - 2CN]⁺˙2 ·CN
90[M - CONH₂ - CN]⁺·CONH₂, ·CN
64[C₃N₂H₂]⁺˙ (Pyrazole core)2 ·CN, CONH₂

Note: The relative abundances of these fragments will depend on the ionization method and the energy applied.

By carefully analyzing the masses and relative intensities of these fragment ions, a detailed picture of the molecule's connectivity can be constructed, providing strong evidence to support the proposed structure of this compound.

Theoretical and Computational Chemistry

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the electronic Schrödinger equation, providing detailed information about the molecule's structure and energy. For 3,4-dicyano-1H-pyrazole-5-carboxamide, these calculations would be the first step in a thorough theoretical investigation.

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

A computational analysis of this compound would involve calculating the energies of these frontier orbitals and visualizing their spatial distribution to identify the regions of the molecule involved in electron donation and acceptance.

From the electronic properties derived from quantum chemical calculations, various chemical reactivity descriptors can be calculated. These include:

Ionization Potential (I): The energy required to remove an electron (related to HOMO energy).

Electron Affinity (A): The energy released when an electron is added (related to LUMO energy).

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These descriptors would allow for the prediction of how this compound would behave in chemical reactions, identifying potential sites for nucleophilic or electrophilic attack. Molecular Electrostatic Potential (MEP) maps would also be generated to visualize electron-rich and electron-poor regions.

For a molecule like this compound, which possesses a proton that can migrate between nitrogen atoms of the pyrazole (B372694) ring, tautomerism is an important consideration. Computational methods are used to calculate the relative energies and stabilities of all possible tautomers. By comparing the total energies of the optimized geometries of each tautomer, the most stable form can be identified. The calculations can also be performed in different solvents using continuum solvation models to predict how the tautomeric equilibrium might shift in various environments.

The presence of the rotatable carboxamide group means that this compound can exist in different conformations. A conformational analysis would involve systematically rotating the single bonds and calculating the energy at each step to map out the potential energy surface. This process identifies the low-energy conformers (stable structures) and the energy barriers for rotation between them. Understanding the preferred conformation is crucial as it influences the molecule's shape, intermolecular interactions, and biological activity.

Spectroscopic Property Prediction

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of a compound.

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of DFT. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N) in the optimized molecular geometry, theoretical chemical shifts can be obtained. These are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS). Furthermore, spin-spin coupling constants (J-couplings) between different nuclei can also be computed. Comparing these predicted NMR parameters with experimental data is a robust method for confirming the structure of a synthesized compound. For this compound, this would provide a theoretical fingerprint of its NMR spectrum.

Calculated Vibrational Frequencies and Intensities

There is no specific published data on the calculated vibrational frequencies and intensities for this compound. While computational studies on other pyrazole derivatives have successfully used methods like DFT to predict their infrared and Raman spectra, such an analysis for the title compound is absent from the literature. This type of analysis would typically provide a theoretical vibrational spectrum, assigning specific frequencies to the stretching and bending modes of its functional groups, such as the cyano (C≡N), carboxamide (C=O, N-H), and pyrazole ring vibrations.

Intermolecular Interactions and Supramolecular Assembly

Detailed computational studies on the specific intermolecular forces governing the supramolecular assembly of this compound are not available.

Hydrogen Bonding Networks

Although the molecule possesses hydrogen bond donors (N-H from the pyrazole and amide groups) and acceptors (N from cyano and pyrazole, O from amide), a specific analysis of its hydrogen bonding networks through crystallographic or computational studies has not been reported. Such studies would be crucial to understanding its solid-state structure and properties.

π-Stacking and Other Non-Covalent Interactions

The pyrazole ring and cyano groups suggest the possibility of π-stacking and other non-covalent interactions influencing its molecular packing. However, specific computational analyses, such as Hirshfeld surface analysis or quantum theory of atoms in molecules (QTAIM), have not been performed on this compound to quantify these interactions.

Reaction Mechanism Simulations

No computational simulations detailing the synthesis of this compound have been published.

Transition State Localization and Energy Barriers

Information regarding the localization of transition states and the calculation of energy barriers for the formation of this compound is not present in the scientific literature. These simulations would provide critical insights into the kinetics and feasibility of its synthetic pathways.

Reaction Pathway Elucidation

A computationally elucidated reaction pathway for the synthesis of this compound is currently unavailable. Such studies are vital for optimizing reaction conditions and understanding the formation of potential byproducts.

Applications in Advanced Chemical Research

As a Synthetic Intermediate in Heterocyclic Chemistry

The dense arrangement of reactive functional groups on the pyrazole (B372694) ring renders 3,4-dicyano-1H-pyrazole-5-carboxamide a valuable synthetic intermediate. Pyrazoles, in general, are recognized for their utility as precursors in the preparation of diverse bioactive compounds and functional materials. chim.it The presence of vicinal cyano groups and a carboxamide group provides multiple reaction sites for cyclization and functionalization, enabling the construction of more complex molecular architectures.

Precursor for Fused Pyrazole Systems (e.g., Pyrazolopyridines, Pyrazolopyrimidines)

Fused pyrazole systems, such as pyrazolopyridines and pyrazolopyrimidines, are prominent scaffolds in medicinal chemistry due to their structural similarity to endogenous purines, allowing them to interact with a variety of biological targets. chim.itresearchgate.netnih.gov this compound serves as an excellent starting material for these bicyclic heterocycles. The ortho-positioning of the cyano groups is particularly suited for annulation reactions to form a second ring.

For instance, ortho-aminonitriles on a pyrazole core are common precursors for pyrazolo[3,4-d]pyrimidines. researchgate.netnih.govsemanticscholar.org While the subject compound contains a cyano group at the 4-position instead of an amino group, this nitrile can be readily converted into an amine or can participate directly in cyclization reactions with suitable reagents like amidines or guanidine (B92328) to form the pyrimidine (B1678525) ring. The synthesis of various pyrazolo[3,4-d]pyrimidine derivatives is a well-established area of research, driven by their potential as anticancer agents and kinase inhibitors. nih.govnih.govsemanticscholar.orgrsc.org

Similarly, the synthesis of pyrazolopyridines can be envisioned from this precursor. The construction of the pyridine (B92270) ring often involves the reaction of a pyrazole derivative with a 1,3-dielectrophilic component. The cyano and carboxamide groups of this compound can be chemically manipulated to facilitate this type of cyclization, leading to highly substituted pyrazolopyridine frameworks. These frameworks are investigated for a wide range of biological activities.

Building Block for Complex Organic Molecules

Organic building blocks are functionalized molecules that serve as the foundational components for constructing more elaborate molecular structures in medicinal, organic, and material chemistry. rsc.orgd-nb.infonih.govnih.gov this compound, with its multiple functional handles, is a prime example of such a building block.

The carboxamide moiety can undergo various transformations or can be used to link the pyrazole core to other molecular fragments through amide bond formation. Pyrazole-5-carboxamide derivatives have been extensively synthesized and explored for their biological activities, including applications as insecticides and inhibitors of biological targets like the receptor for advanced glycation end products (RAGE). d-nb.infonih.govrsc.org Likewise, the two cyano groups can be hydrolyzed to carboxylic acids, reduced to amines, or used in cycloaddition reactions, further expanding the synthetic possibilities. acs.org The synthesis of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives highlights how cyanopyrazole carboxamides can be incorporated into larger, complex structures. rsc.orgrsc.org

In Materials Science

The unique electronic and structural features of this compound make it a promising candidate for the development of novel organic materials. The combination of a π-conjugated heterocyclic ring with strongly electron-withdrawing and hydrogen-bonding substituents is highly desirable in materials science.

As Ligands in Coordination Chemistry

Pyrazole derivatives are widely employed as ligands in coordination chemistry. mdpi.com The pyrazole ring contains two adjacent nitrogen atoms: a pyridine-type nitrogen that is a proton acceptor and a pyrrole-type nitrogen (N-H) that can be deprotonated to form a pyrazolate anion. chim.it This pyrazolate anion can act as a bridging ligand between two metal centers. mdpi.com

For this compound, several potential metal coordination sites exist, as shown in the table below. The nitrogen atoms of the pyrazole ring, the oxygen atom of the carboxamide group, and the nitrogen atoms of the two cyano groups can all act as electron donors to a metal center. This multi-dentate character allows for the formation of stable coordination complexes and metal-organic frameworks (MOFs) with diverse structural topologies.

Potential Coordination Sites of this compound
Site
Pyrazole Ring Nitrogens
Carboxamide Oxygen
Cyano Group Nitrogens

For the Development of Functional Organic Materials (e.g., Optoelectronic, Supramolecular)

The development of functional organic materials for applications in electronics and photonics is a rapidly growing field. The electronic properties of this compound are heavily influenced by its cyano groups. Cyano groups are potent electron-withdrawing substituents that can significantly lower the energy levels of the molecular orbitals (HOMO and LUMO) of a π-conjugated system. This property is crucial for creating n-type organic semiconductors, which are essential components in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

Furthermore, the molecule's structure is highly conducive to forming ordered supramolecular assemblies. Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to organize molecules into well-defined, higher-order structures. mdpi.com The pyrazole N-H group and the carboxamide N-H and C=O groups are excellent hydrogen bond donors and acceptors. These interactions can guide the self-assembly of the molecules into one-, two-, or three-dimensional networks, which is a key strategy for creating crystalline organic materials with tailored properties. nih.govsemanticscholar.org

Role of Cyano and Carboxamide Groups in Material Properties

The properties of materials derived from this compound are intrinsically linked to its functional groups.

The cyano groups play a dominant role in defining the electronic and optical properties. Key effects include:

Electron-Withdrawing Nature : They lower the LUMO energy level, facilitating electron injection and transport, a desirable characteristic for n-type materials in optoelectronic devices.

Polarity : The strong dipole moment of the C≡N bond enhances intermolecular interactions and can influence molecular packing in the solid state.

The carboxamide group is primarily responsible for directing the molecular organization through strong and directional hydrogen bonds. Its key contributions are:

Hydrogen Bonding : The N-H (donor) and C=O (acceptor) sites readily form robust intermolecular hydrogen bonds, leading to predictable and stable supramolecular synthons. This is a powerful tool for crystal engineering.

Solubility and Processing : The polarity of the carboxamide group can influence the solubility of the compound in various solvents, which is an important factor for the solution-based processing of organic materials.

The interplay between the electron-withdrawing cyano groups and the structure-directing carboxamide group provides a powerful strategy for designing advanced organic materials with precisely controlled electronic, optical, and physical properties.

As Probes for Mechanistic Studies

A chemical probe is a selective small-molecule modulator that enables the investigation of a protein's function and allows researchers to ask mechanistic and phenotypic questions about its molecular target. nih.gov Despite the utility of heterocyclic compounds in chemical biology, a review of available scientific literature does not provide specific examples or detailed studies where this compound is utilized as a chemical probe for mechanistic investigations. The application of this particular compound to elucidate reaction mechanisms or to study biological pathways through direct interaction and reporting has not been documented in the reviewed research. General experimental techniques for determining organic reaction mechanisms include kinetic studies, isotopic labeling, and computational analysis, but the use of this compound as a tool in these methodologies is not described. mckgroup.org

In Agrochemical Research (Focus on Synthetic Strategy and Scaffold Design, not Efficacy/Dosage)

The pyrazole carboxamide moiety is a cornerstone in modern agrochemical research, forming the structural basis for numerous fungicides and insecticides. nih.gov This scaffold is of significant interest due to its high bioactivity and relatively low toxicity. d-nb.info The core structure, a pyrazole ring linked to a carboxamide group, serves as a versatile template for chemical modification. Research in this area focuses on the design and synthesis of novel derivatives to develop new crop protection agents, often to address the challenge of resistance to existing commercial fungicides. nih.govresearchgate.net The variation of substituents and their positions on the pyrazole ring can significantly influence the biological activities of the resulting compounds. nih.gov

Design and Synthesis of Pyrazole-Carboxamide Derivatives for Agrochemical Scaffolds

The development of novel agrochemical candidates based on the pyrazole-carboxamide scaffold employs several strategic approaches. A common method involves using highly active commercial fungicides, such as fluxapyroxad (B1673505) and flutolanil, as parent structures for modification. nih.govresearchgate.net Rational design strategies like scaffold hopping, which involves replacing a core molecular feature with a functionally equivalent but structurally different one, are frequently utilized to create new intellectual property and potentially improve activity or safety profiles. researchgate.net

The synthesis of these derivatives typically follows a multi-step sequence. A foundational method for creating the pyrazole ring is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound (or a synthetic equivalent). mdpi.com This approach allows for the introduction of various substituents onto the pyrazole core.

A general synthetic route to pyrazole-carboxamide derivatives can be summarized as follows:

Formation of the Pyrazole Ring: Substituted hydrazines are reacted with β-keto esters or similar 1,3-dielectrophilic compounds to form the pyrazole ring, often resulting in a pyrazole-carboxylate ester.

Hydrolysis: The resulting ester is hydrolyzed, typically under basic conditions (e.g., using sodium hydroxide), to yield the corresponding pyrazole carboxylic acid.

Amide Formation: The pyrazole carboxylic acid is then coupled with a desired amine to form the final carboxamide product. This step often requires an activating agent to convert the carboxylic acid into a more reactive species, facilitating the reaction with the amine.

For example, the synthesis of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives involves the initial synthesis of a 1,3-diphenyl-1H-pyrazole-4-carboxylic acid intermediate, which is then coupled with a 5-amino-4-cyano-1-phenyl-1H-pyrazole derivative. rsc.org This modular synthesis allows for the creation of a large library of compounds by varying the components in each step.

Structure-Activity Relationships (SAR) from a Chemical Structure Perspective

The exploration of structure-activity relationships (SAR) is crucial for optimizing the performance of pyrazole-carboxamide-based agrochemicals. These studies analyze how changes in the chemical structure, such as the addition or modification of functional groups at different positions, affect the molecule's interaction with its biological target. nih.gov

A significant class of pyrazole-carboxamide fungicides are known to be succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.govresearchgate.netacs.org The fungicidal activity of these compounds is derived from their ability to bind to the succinate dehydrogenase enzyme complex in fungi, disrupting the mitochondrial electron transport chain and cellular respiration.

From a chemical structure perspective, SAR studies have revealed several key insights:

The Pyrazole Ring: Substituents on the pyrazole ring are critical for activity. For instance, in a series of 1-methylpyrazole (B151067) carboxanilides, the presence and position of methyl groups on the pyrazole ring significantly influenced fungicidal effectiveness. oup.com

The Carboxamide Linker: The amide bond is a crucial hydrogen-bonding component that helps anchor the inhibitor to the target enzyme.

The Amine Moiety (Anilide Group): The nature of the substituent on the amine portion of the carboxamide is a primary determinant of potency and spectrum of activity. Modifications here are used to fine-tune the molecule's fit within the binding pocket of the SDH enzyme. Molecular docking simulations have shown that derivatives can interact with specific amino acid residues, such as tryptophan (TRP 173), through hydrogen bonding, which is a probable mechanism of action. nih.govresearchgate.net

The table below summarizes general SAR findings for pyrazole-carboxamide derivatives designed as SDH inhibitors, based on various research findings.

Molecular PositionStructural ModificationImpact on Chemical Interaction/ActivityReference
Pyrazole Ring (N1-position)Substitution with alkyl or aryl groupsInfluences overall conformation and binding affinity. oup.com
Pyrazole Ring (C3-position)Introduction of groups like difluoromethylOften enhances fungicidal activity by increasing binding interactions. nih.govresearchgate.net
Amide LinkerConformational rigidityMaintains the optimal orientation of the pyrazole and amine moieties for target binding. nih.govresearchgate.net
Amine Moiety (Anilide Ring)Substitution with halogenated or bulky groupsModifies lipophilicity and steric interactions within the enzyme's binding pocket, affecting potency and selectivity. nih.gov

These relationships demonstrate that a systematic combination of specific pharmacophores and substituents is necessary to achieve high levels of activity. The electronic properties (electron-withdrawing or -donating nature) and steric properties of the substituents play a critical role in the molecule's ability to bind effectively to its target. researchgate.net

Future Perspectives and Emerging Research Directions

Development of Novel and Efficient Synthetic Routes

The future development of applications for 3,4-dicyano-1H-pyrazole-5-carboxamide hinges on the availability of efficient and scalable synthetic methodologies. Current approaches to similar pyrazole (B372694) structures often involve multi-step sequences. For instance, the synthesis of related 1-alkyl-5-cyano-1H-pyrazole-4-carboxamides involves a process starting from an alkylhydrazine and an acetate derivative, followed by subsequent conversions of functional groups. google.com A key future perspective lies in streamlining these processes.

Synthetic StrategyPotential AdvantagesKey Research Focus
Multicomponent Reactions (MCRs) One-pot synthesis, high atom economy, reduced waste.Identification of suitable starting materials and catalysts.
Novel Catalysis Higher yields, milder conditions, improved selectivity.Screening of transition-metal and organocatalysts.
Flow Chemistry Scalability, safety, precise control over reaction parameters.Adaptation of batch reactions to continuous flow systems.

Exploration of New Reactivity Modes and Transformations

The dense arrangement of functional groups—two nitriles, a carboxamide, and a reactive pyrazole ring—makes this compound a versatile platform for chemical transformations. Future research will undoubtedly delve into exploring the unique reactivity of this scaffold. The nitrile groups can serve as handles for a variety of transformations, including hydrolysis to carboxylic acids, reduction to amines, or participation in cycloaddition reactions to form new heterocyclic rings.

The pyrazole ring itself is a versatile building block for constructing more complex fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines or pyrazolo[1,5-a]pyrimidines, which are known to possess significant biological activities. nih.govnih.gov Investigating the regioselectivity of reactions on the pyrazole core will be crucial. For example, the N-unsubstituted pyrazole can act as a versatile ligand in materials chemistry and catalysis due to its proton-responsive nature. nih.gov The interplay between the electron-withdrawing cyano groups and the carboxamide will modulate the reactivity of the pyrazole ring, opening avenues for novel chemical transformations that are yet to be discovered.

Advanced Computational Modeling for Property Prediction

In silico methods are becoming indispensable in modern chemical research for predicting molecular properties and guiding experimental work. For this compound, advanced computational modeling will be a key driver of its development. Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, stability, and reactivity of the molecule. mdpi.com These theoretical studies can predict the most likely sites for electrophilic or nucleophilic attack, aiding in the design of new synthetic transformations.

Furthermore, molecular docking simulations could predict the binding affinity of this compound and its future derivatives with various biological targets, such as enzymes or receptors. rsc.org This approach is particularly relevant given the prevalence of pyrazole carboxamides in pharmaceuticals. nih.gov Computational tools like Quantum Theory of Atoms-in-Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis can also be used to study and predict how the molecule will interact with other molecules in supramolecular assemblies, providing insights for materials design. mdpi.com

Integration into Novel Materials and Supramolecular Architectures

The unique structural features of this compound make it an attractive candidate for the development of novel materials and supramolecular structures. The presence of multiple hydrogen bond donors (amide and pyrazole N-H) and acceptors (nitrile and carbonyl groups) provides a high capacity for forming intricate and stable hydrogen-bonded networks. sci-hub.box This self-assembly behavior is a cornerstone of supramolecular chemistry and crystal engineering. mdpi.com

Future research could explore the use of this compound as a building block for metal-organic frameworks (MOFs) or coordination polymers, where the nitrogen atoms of the pyrazole and nitrile groups can coordinate to metal centers. nih.gov The resulting materials could have applications in gas storage, catalysis, or sensing. Additionally, the planar, electron-deficient pyrazole core could engage in π-π stacking interactions, another critical force in designing supramolecular architectures. mdpi.com By chemically modifying the core, it may be possible to create pyrazole-based motifs that self-assemble into controlled polymeric structures with interesting photophysical properties, similar to BODIPY-pyrazole systems. rsc.org

Role in Sustainable Chemistry and Green Synthesis Initiatives

The principles of green chemistry are increasingly guiding the future of chemical synthesis. nih.gov Research into this compound is expected to align with these initiatives. A major focus will be the development of synthetic routes that utilize environmentally benign solvents, such as water or ethanol, and minimize the use of hazardous reagents. mdpi.comresearchgate.net

The use of heterogeneous catalysts, which can be easily recovered and reused, is another key aspect of green chemistry that will be explored. ias.ac.in For example, nano-catalysts have been shown to be highly efficient for synthesizing other pyrazole derivatives. mdpi.com Microwave-assisted and ultrasound-assisted organic synthesis are additional green techniques that can reduce reaction times, energy consumption, and solvent usage. ias.ac.inresearchgate.net By integrating these sustainable practices, the synthesis of this compound and its derivatives can be made more economical and environmentally friendly, paving the way for its broader application. rsc.org

Q & A

Q. What are the recommended synthetic routes for 3,4-dicyano-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyrazole carboxamides typically involves multi-step protocols. For example, analogous compounds like ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate are synthesized via condensation of 5-aminopyrazole precursors with formylating agents (e.g., trimethyl orthoformate) under reflux conditions . Key parameters include:

  • Temperature Control : Reactions often require precise heating (e.g., 80–100°C) to avoid side products like over-cyclization.
  • Catalysts : Palladium on carbon or acid catalysts (e.g., HCl) enhance yields in cyano-group incorporation .
  • Solvent Selection : Polar aprotic solvents (DMF, DCM) improve solubility of intermediates .

Table 1 : Common Reagents and Conditions for Pyrazole Carboxamide Synthesis

ReagentRoleOptimal ConditionsYield Range
Trimethyl orthoformateFormylation agentReflux in ethanol, 12h60–75%
NH₃/MeOHCyclization agentRT, 24h50–65%
Pd/C (10%)HydrogenationH₂ (1 atm), 4h70–85%

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

Methodological Answer: Structural elucidation relies on a combination of:

  • ¹H/¹³C NMR : Pyrazole ring protons (δ 6.5–8.0 ppm) and carboxamide carbonyl (δ 165–170 ppm) confirm regiochemistry. Cyano groups appear as sharp singlets (C≡N, δ 110–120 ppm in ¹³C) .
  • IR Spectroscopy : Stretching frequencies for C≡N (~2200 cm⁻¹) and CONH₂ (~1680 cm⁻¹) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound against enzyme targets?

Methodological Answer: Pyrazole derivatives often target enzymes like cyclooxygenase (COX) or kinases. Computational steps include:

Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., COX-2) that accommodate cyano and carboxamide groups .

Docking Software : Use AutoDock Vina or Schrödinger Suite for ligand-protein interaction analysis.

Validation : Compare binding affinities with known inhibitors (e.g., Celecoxib for COX-2). A study on pyrazolo[3,4-d]pyrimidines showed binding energies ≤−8.5 kcal/mol correlate with anti-inflammatory activity .

Table 2 : Example Docking Results for Pyrazole Analogues

CompoundTarget EnzymeBinding Energy (kcal/mol)Activity
Pyrazolo[3,4-d]pyrimidineCOX-2−9.2Anti-inflammatory
Ethyl pyrazole carboxylateKinase X−7.8Anticancer

Q. How should researchers resolve contradictions in biological activity data for pyrazole carboxamides across studies?

Methodological Answer: Discrepancies in bioactivity often arise from:

  • Assay Variability : Standardize protocols (e.g., MIC for antimicrobial tests) to minimize inter-lab differences .
  • Structural Heterogeneity : Subtle substituent changes (e.g., 3,4-dicyano vs. 3-cyano-4-methyl) drastically alter activity. Compare analogues like N-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, where fluorination enhances bioavailability .
  • Data Triangulation : Cross-validate results using orthogonal methods (e.g., in vitro enzyme inhibition + in vivo models) .

Q. What strategies improve the stability of this compound in aqueous solutions for pharmacological studies?

Methodological Answer: Stability challenges include hydrolysis of cyano and carboxamide groups. Mitigation strategies:

  • pH Optimization : Buffers at pH 6.5–7.4 reduce degradation rates .
  • Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) preserves integrity .
  • Prodrug Design : Mask carboxamide as ester prodrugs (e.g., ethyl esters) for enhanced shelf-life .

Q. How can researchers leverage structure-activity relationship (SAR) studies to optimize this compound derivatives?

Methodological Answer: SAR-driven optimization involves:

Core Modifications : Replace pyrazole with isosteres (e.g., triazoles) to assess activity retention .

Substituent Screening : Test electron-withdrawing groups (e.g., NO₂, CF₃) at the 3,4-positions for enhanced target binding .

Pharmacophore Mapping : Identify critical moieties (e.g., carboxamide hydrogen-bond donors) using QSAR models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.